molecular formula C4H9NO2 B3056943 Methyl dimethylcarbamate CAS No. 7541-16-4

Methyl dimethylcarbamate

Cat. No. B3056943
CAS RN: 7541-16-4
M. Wt: 103.12 g/mol
InChI Key: SELYJABLPLKXOY-UHFFFAOYSA-N
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Patent
US04410697

Procedure details

A mixture of 12.8 g (0.1 mole) of 4-chloroaniline, 10.3 g (0.1 mole) of methyl N,N-dimethyl-carbamate, 20 ml of dimethyl-hexadecylamine and 100 ml of high boiling petroleum fractions (bp.: 160°-180° C.) is reacted as described in Example 12. When the reaction has proceeded to about 90%, as indicated by the chromatogram, the reaction is terminated. A solution of N-(4-chlorophenyl)-N',N'-dimethyl-urea (monuron) is obtained, which can be applied directly in the preparation of herbicidal compositions, such as spray liquids or impregnated granules.
Quantity
12.8 g
Type
reactant
Reaction Step One
Quantity
10.3 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
petroleum
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[CH:4][CH:3]=1.[CH3:9][N:10]([CH3:15])[C:11](=O)[O:12]C>CN(C)CCCCCCCCCCCCCCCC>[Cl:1][C:2]1[CH:8]=[CH:7][C:5]([NH:6][C:11]([N:10]([CH3:15])[CH3:9])=[O:12])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
12.8 g
Type
reactant
Smiles
ClC1=CC=C(N)C=C1
Name
Quantity
10.3 g
Type
reactant
Smiles
CN(C(OC)=O)C
Name
Quantity
20 mL
Type
solvent
Smiles
CN(CCCCCCCCCCCCCCCC)C
Step Two
Name
petroleum
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is reacted
CUSTOM
Type
CUSTOM
Details
the reaction is terminated

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)NC(=O)N(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.